N-(4-(furan-3-yl)benzyl)-2-(thiophen-3-yl)acetamide

Description

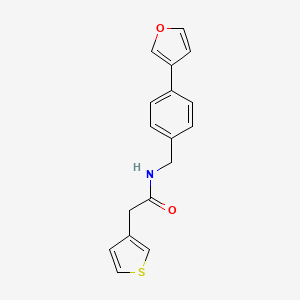

N-(4-(furan-3-yl)benzyl)-2-(thiophen-3-yl)acetamide is a heterocyclic acetamide derivative featuring a benzyl group substituted with a furan-3-yl moiety at the para position and a thiophen-3-yl group attached to the acetamide backbone. This compound’s structure combines aromatic (benzyl, thiophene) and oxygen/sulfur-containing heterocycles (furan, thiophene), which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c19-17(9-14-6-8-21-12-14)18-10-13-1-3-15(4-2-13)16-5-7-20-11-16/h1-8,11-12H,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOTUYPFEGLSPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CC2=CSC=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(furan-3-yl)benzyl)-2-(thiophen-3-yl)acetamide (CAS Number: 2034351-10-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15NO2S, with a molecular weight of 297.37 g/mol. The structure features a furan ring and a thiophene ring, both known for their biological relevance.

| Property | Value |

|---|---|

| Molecular Formula | C17H15NO2S |

| Molecular Weight | 297.37 g/mol |

| CAS Number | 2034351-10-3 |

Target Interactions : The compound's biological activity is primarily attributed to its interaction with various biological targets. The furan and thiophene moieties can influence enzyme inhibition and receptor binding, potentially affecting multiple biochemical pathways.

Biochemical Pathways : Research indicates that compounds containing furan and thiophene rings often exhibit antimicrobial, anticancer, and anti-inflammatory properties. These activities are thought to arise from their ability to modulate signaling pathways and enzyme activities.

Antimicrobial Activity

Studies have shown that furan and thiophene derivatives possess notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Similar Thiophene Derivative | 12.5 | Escherichia coli |

Anticancer Potential

The anticancer potential of this compound is being explored through various in vitro studies. Preliminary results suggest it may inhibit the proliferation of cancer cell lines, although specific IC50 values are yet to be established.

Case Study : A recent study investigated the effects of several thiophene-based compounds on cancer cell lines, revealing that modifications in the structure significantly impacted their efficacy. Compounds with furan and thiophene groups showed promising results in inhibiting cell growth in leukemia models.

Research Findings

Recent research has focused on synthesizing analogs of this compound to evaluate their biological activities systematically. A notable study synthesized over 30 derivatives, some exhibiting potent inhibitory effects against specific cancer cell lines.

Summary of Findings

- Synthesis and Evaluation : Multiple analogs were synthesized, leading to the identification of compounds with enhanced biological activity compared to the parent compound.

- Selectivity : Some derivatives showed selectivity towards specific enzymes involved in cancer progression.

- Toxicity Studies : Initial toxicity assessments indicate low toxicity levels in non-cancerous cell lines, suggesting a favorable therapeutic index.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

a) N-(2-(sec-butoxy)-5-chlorobenzyl)-N-(4-(N-(prop-2-yn-1-yl)sulfamoyl)phenethyl)-2-(thiophen-3-yl)acetamide (28)

- Structure : Shares the 2-(thiophen-3-yl)acetamide core but includes a sulfamoylphenethyl group and a chlorinated benzyl substituent.

- Molecular Weight : C29H33ClN2O4S2 (595.15 g/mol) vs. estimated ~350–370 g/mol for the target compound.

b) 2-(4-(2-Methylpyridin-4-yl)phenyl)-N-(4-(pyrimidin-3-yl)phenyl)acetamide

Agrochemical Analogues

a) Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Structure : Contains a benzamide backbone with trifluoromethyl and isopropoxy substituents.

- Key Differences : The trifluoromethyl group enhances lipophilicity and antifungal activity, whereas the target compound’s thiophene-furan system may favor different pesticidal mechanisms .

b) Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Data

*Estimated based on structural analogy.

Key Observations:

Key Findings:

- Thiophene-containing acetamides (e.g., Compound 28) are prioritized in anti-inflammatory research, while furan derivatives are less explored in this context .

- Fluorinated benzamides (Flutolanil) dominate agrochemical applications, suggesting that the target compound’s furan-thiophene system may require functionalization (e.g., CF3 addition) for similar efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.